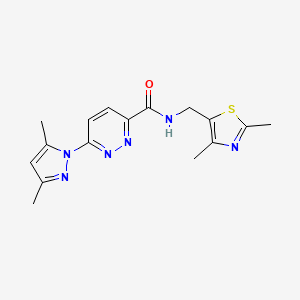

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((2,4-dimethylthiazol-5-yl)methyl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c1-9-7-10(2)22(21-9)15-6-5-13(19-20-15)16(23)17-8-14-11(3)18-12(4)24-14/h5-7H,8H2,1-4H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBDYMOMXDZWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=C(N=C(S3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((2,4-dimethylthiazol-5-yl)methyl)pyridazine-3-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 288.36 g/mol. Its structure includes a pyrazole ring, a thiazole moiety, and a pyridazine carboxamide group, which contribute to its diverse biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives are significant in cancer treatment due to their ability to inhibit specific kinases involved in tumor growth. A study focused on similar compounds demonstrated that they effectively inhibited BRAF(V600E), EGFR, and Aurora-A kinase activities, which are critical in various cancer pathways .

In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) highlighted the cytotoxic effects of related pyrazole compounds. The combination of these pyrazoles with doxorubicin exhibited a synergistic effect, enhancing their anticancer potential .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain. A series of related compounds demonstrated superior anti-inflammatory activity compared to standard drugs like celecoxib .

In vivo studies indicated that the acute oral toxicity levels were high (LD50 > 2000 mg/kg), suggesting a favorable safety profile for further development as anti-inflammatory agents .

Antimicrobial Activity

Preliminary evaluations of similar pyrazole derivatives revealed significant antimicrobial properties against various pathogens. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

- Antitumor Efficacy : A study synthesized several pyrazole derivatives and tested their efficacy against cancer cell lines. Compounds with bromine and chlorine substituents showed enhanced cytotoxicity, particularly in resistant breast cancer subtypes .

- Anti-inflammatory Mechanism : In another investigation, the anti-inflammatory effects of related compounds were assessed through nitric oxide production inhibition in LPS-stimulated macrophages. The results indicated significant reductions in inflammatory markers .

- Antimicrobial Testing : A series of novel pyrazole carboxamide derivatives were evaluated for their antifungal activity against phytopathogenic fungi. One compound exhibited higher activity than the benchmark drug boscalid, indicating its potential as an agricultural fungicide .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound demonstrates effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or function .

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. Its interaction with specific cellular pathways involved in tumor growth is an area of ongoing research. For instance, it has been noted for its potential to induce apoptosis in certain cancer cell lines .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro. This activity is particularly relevant for developing treatments for inflammatory diseases.

Synthesis and Characterization

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((2,4-dimethylthiazol-5-yl)methyl)pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies highlight the applications of this compound:

- Antibacterial Screening : A study conducted by Prabhakar et al. evaluated various derivatives of similar compounds for antibacterial activity using disc diffusion methods. Results indicated that specific derivatives exhibited superior antibacterial properties compared to standard antibiotics .

- Molecular Docking Studies : Computational studies have been performed to assess the binding affinity of the compound to various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in bacterial metabolism, providing insights into its potential as an antimicrobial agent .

- Therapeutic Applications : In a recent investigation, researchers explored the anti-cancer potential of this compound in vitro against different cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

Key Observations :

- Pyridazine carboxamides (e.g., 11k, 11l) share the pyridazine-carboxamide core but lack thiazole or pyrazole motifs.

- Pyrazole-thiazole hybrids (e.g., 3a–3p) exhibit modular substitution patterns. Chloro and cyano groups in 3a–3p improve crystallinity (mp: 123–183°C) compared to oily pyridazine derivatives like 11k/11l .

- Pyrrolo-pyridazine derivatives (e.g., Example 331) feature fused rings and halogenated aryl groups, which may enhance target selectivity but reduce solubility .

Physicochemical Properties

Key Insights :

- The target’s dimethylpyrazole and thiazole groups may increase crystallinity (higher mp) compared to oily pyridazine carboxamides.

- Halogenated analogs (e.g., Example 331) exhibit higher molecular weights and lower solubility, limiting bioavailability.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of pyridazine-carboxamide derivatives like this compound?

- Methodological Answer : Synthesis optimization should focus on regioselective substitutions and reaction conditions. For example, highlights the use of anhydrous ethanol and column chromatography for isolating intermediates in pyrazole derivatives. Similarly, describes the use of K₂CO₃ as a base in DMF for alkylation reactions, which can be adapted for introducing the thiazole-methyl substituent. Key parameters include temperature control (e.g., room temperature for nucleophilic substitutions) and solvent selection (e.g., acetonitrile for SN2 reactions). Purification via column chromatography and recrystallization ensures high yields (e.g., 89–92% yields in ).

Q. How can researchers validate the structural integrity of this compound and its intermediates?

- Methodological Answer : Combine 1H/13C NMR for confirming substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., [M+H]⁺ peaks). provides a template for spectral analysis, where IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) and thiourea linkages. Elemental analysis (C, H, N) further validates purity. For example, a discrepancy >0.3% in elemental composition suggests impurities requiring repurification.

Q. What computational tools are recommended for predicting the biological targets of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against receptors like mutant SOD1 (superoxide dismutase 1), as seen in for pyrazolone derivatives. Pair this with pharmacophore modeling to identify critical interactions (e.g., hydrogen bonding with thiazole-methyl groups). emphasizes integrating quantum chemical calculations (e.g., DFT for reaction path analysis) with experimental data to refine target hypotheses.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

- Methodological Answer :

- Core Modifications : Replace the pyridazine core with triazolo-thiadiazine ( ) or isoxazole ( ) to assess impact on binding affinity.

- Substituent Analysis : Test halogenated (e.g., 3,4,5-trifluorophenyl in ) vs. methoxy groups (e.g., 3,4,5-trimethoxyphenyl) to evaluate electronic effects.

- Data-Driven Design : Use regression models correlating logP values (calculated via ChemDraw) with cytotoxicity data to optimize lipophilicity. For example, shows that S-derivatives of triazole-thiols exhibit enhanced stability, which could guide substitutions.

Q. How should researchers address contradictions in spectral data during characterization?

- Methodological Answer :

- Case Example : If NMR reveals unexpected splitting patterns (e.g., pyrazole protons showing multiplicity due to hindered rotation), perform variable-temperature NMR to confirm conformational dynamics.

- Cross-Validation : Compare experimental IR stretches (e.g., C=O at 1680 cm⁻¹) with computational predictions (e.g., Gaussian 16 vibrational frequency analysis). resolves such discrepancies by repeating syntheses under inert atmospheres to rule out oxidation artifacts.

Q. What strategies are effective for elucidating reaction mechanisms in multi-step syntheses of this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d7) to track proton transfer steps via 2D NMR (e.g., HSQC).

- Kinetic Profiling : Monitor intermediates via LC-MS at timed intervals (e.g., ’s alkylation reaction). ’s ICReDD framework combines reaction path calculations (e.g., DFT for transition states) with robotic screening to identify rate-limiting steps.

Q. How can computational methods enhance the design of derivatives with improved metabolic stability?

- Methodological Answer :

- Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., thiazole-methyl for CYP450 oxidation).

- Stability Screening : Simulate hydrolysis under physiological pH (e.g., ’s stability studies on 6-hydroxy derivatives). Pair with accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.